3,5-Dimethyl-1,8-naphthyridine
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Overview
Description
3,5-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DMAP or 4-dimethylaminopyridine.
Mechanism Of Action
The mechanism of action of 3,5-dimethyl-1,8-naphthyridine as a catalyst is based on its ability to activate nucleophiles and electrophiles. This activation results in the formation of new chemical bonds, which leads to the desired product formation.
Biochemical And Physiological Effects
3,5-Dimethyl-1,8-naphthyridine has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have potential applications in the treatment of various diseases, including cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 3,5-dimethyl-1,8-naphthyridine as a catalyst in lab experiments include its high reactivity, low toxicity, and ease of handling. However, one of the limitations of using this compound is its relatively high cost.
Future Directions
There are several potential future directions for research on 3,5-dimethyl-1,8-naphthyridine. One of the most promising areas of research is the development of new catalytic applications for this compound. Additionally, further studies are needed to explore the potential biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases.
In conclusion, 3,5-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. While this compound is primarily used as a catalyst in organic chemistry, it may also have potential applications in the treatment of various diseases. Further research is needed to explore these potential applications and to develop new catalytic applications for this compound.
Synthesis Methods
The most commonly used method for synthesizing 3,5-dimethyl-1,8-naphthyridine is through the reaction of 2,6-dimethylpyridine with formaldehyde. This reaction yields 3,5-dimethyl-1,8-naphthyridine as a white crystalline solid.
Scientific Research Applications
3,5-Dimethyl-1,8-naphthyridine has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic chemistry, where it is used as a catalyst in various chemical reactions.
properties
CAS RN |
14757-46-1 |
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Product Name |
3,5-Dimethyl-1,8-naphthyridine |
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
3,5-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-7-5-9-8(2)3-4-11-10(9)12-6-7/h3-6H,1-2H3 |
InChI Key |
HFPDQUIBEVLCNW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=NC2=NC=C1)C |
Canonical SMILES |
CC1=C2C=C(C=NC2=NC=C1)C |
synonyms |
3,5-Dimethyl-1,8-naphthyridine |
Origin of Product |
United States |
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